2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole (2CPAB) is a heterocyclic compound that has been used in scientific research due to its unique properties. 2CPAB has a wide range of applications, including its use in the synthesis of other compounds, its ability to act as a catalyst, and its potential to be used in drug delivery systems.
Scientific Research Applications
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, its ability to act as a ligand in coordination chemistry, and its potential to be used in drug delivery systems. This compound has also been used in the synthesis of other compounds, such as azetidines, pyrimidines, and benzodiazoles.
Mechanism of Action
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that can act as a ligand in coordination chemistry. Its mechanism of action involves the formation of a coordinate covalent bond between the this compound molecule and a metal ion. This bond allows the this compound molecule to act as a bridge between the metal ion and a substrate, which can then be used to facilitate a reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. This compound has also been found to act as an antioxidant, which can help protect cells from oxidative damage. Additionally, this compound has been found to have anticancer properties, as it has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a number of advantages for use in laboratory experiments. It is a relatively stable compound, meaning it can be stored for long periods of time without degradation. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively reactive compound, meaning it can react with other compounds in the laboratory environment. Additionally, it is a relatively toxic compound, meaning it should be handled with care in the laboratory.
Future Directions
There are a number of potential future directions for the use of 2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole in scientific research. One potential application is in the development of new drugs, as this compound has been found to have a variety of biochemical and physiological effects. Additionally, this compound could be used in the development of new catalysts, as it has been found to act as a ligand in coordination chemistry. Additionally, this compound could be used in the development of new drug delivery systems, as it has been found to have potential applications in this area. Finally, this compound could be used in the development of new materials, as it has been found to have potential applications in this area.
Synthesis Methods
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be synthesized through a variety of methods, including the use of Grignard reagents, oxidation with chromium and manganese, and the use of a palladium-catalyzed reaction. The Grignard reagent method involves the reaction of a Grignard reagent with an aldehyde or ketone, followed by the addition of a base. The oxidation methods involve the use of chromium or manganese to oxidize this compound to the desired product. The palladium-catalyzed reaction involves the use of a palladium catalyst to promote the reaction of this compound with an alkyne.
properties
IUPAC Name |
2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-24-17-8-16(19-11-20-17)22-9-13(10-22)23-15-5-3-2-4-14(15)21-18(23)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSHOMDMNVZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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